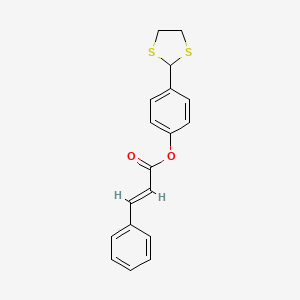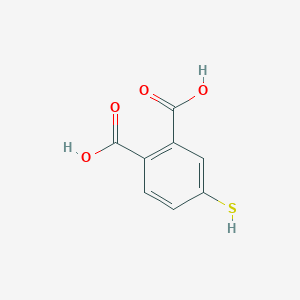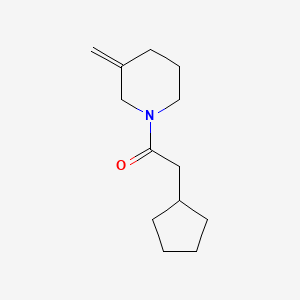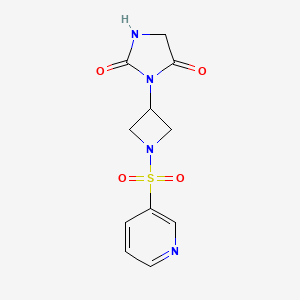
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as PSI-6130, is a small molecule inhibitor of the hepatitis C virus (HCV) RNA polymerase. It was initially developed by Pharmasset Inc. and is currently being studied for its potential use in treating HCV infections.
Aplicaciones Científicas De Investigación
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
Pyrroles are essential heterocycles in pharmaceuticals and agrochemicals. Constructing pyrrole scaffolds with diverse substituents and a free NH group is challenging. However, this compound serves as a precursor for unsymmetrically tetrasubstituted NH-pyrroles. Researchers have developed a metal-free method for their synthesis, yielding high yields and good functional group tolerance. Mechanistic studies revealed a subtle sequence of cyano-addition and migration, followed by aromatization to form the pyrrole skeleton .
Spiro-Oxindole Scaffolds
The compound can be used as a building block for spiro-oxindole scaffolds. Researchers have developed an efficient method to produce structurally diverse spiro-oxindoles, which have applications in drug discovery and medicinal chemistry .
Colchicine-Binding Site Inhibitors (CBSI)
Analogues of this compound, specifically 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one, have been designed as colchicine-binding site inhibitors (CBSI). These compounds replace the ethylene bridge of combretastatin A-4 (CA-4) with a β-lactam (2-azetidinone) scaffold. CBSIs hold promise in cancer therapy due to their tubulin-destabilizing effects .
Propiedades
IUPAC Name |
3-(1-pyridin-3-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c16-10-5-13-11(17)15(10)8-6-14(7-8)20(18,19)9-2-1-3-12-4-9/h1-4,8H,5-7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDTLSBKMFAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

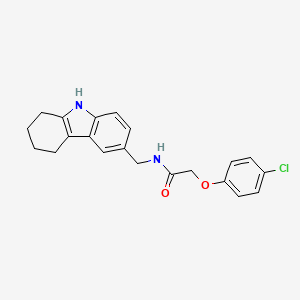
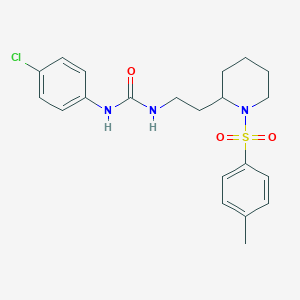
![N-(2-methoxyethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2545500.png)
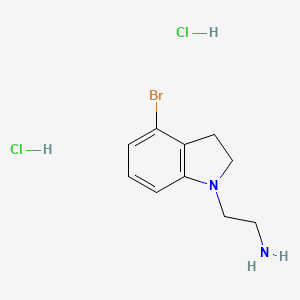
![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)
![N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2545508.png)
![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B2545511.png)
![[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B2545513.png)
![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)
